molecular formula C20H28O3 B150306 Lambertic acid CAS No. 55051-96-2

Lambertic acid

Cat. No.: B150306
CAS No.: 55051-96-2
M. Wt: 316.4 g/mol
InChI Key: AYDJDNNMKHXZOQ-RLLQIKCJSA-N
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Description

Lambertic acid, also known as 12-hydroxy-8,11,13-abietatrien-19-oic acid, is a naturally occurring diterpenoid compound. It is primarily isolated from the leaves and roots of certain plant species, such as Salacia oblonga. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications .

Scientific Research Applications

    Chemistry: Lambertic acid serves as a valuable intermediate in the synthesis of complex diterpenoid compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: this compound exhibits significant antimicrobial and antifungal activities.

    Medicine: Research has indicated that this compound possesses anti-inflammatory and anticancer properties.

    Industry: this compound is used in the formulation of natural products and cosmetics due to its bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lambertic acid can be achieved through various chemical reactions involving diterpenoid precursors. One common method involves the oxidation of abietic acid derivatives under controlled conditions to yield this compound. The reaction typically requires the use of oxidizing agents such as potassium permanganate or chromium trioxide, and the process is carried out in an organic solvent like dichloromethane at a specific temperature range .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant sources. The leaves and roots of Salacia oblonga are subjected to solvent extraction using solvents like ethyl acetate. The crude extract is then purified using chromatographic techniques to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Lambertic acid undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield reduced diterpenoid compounds. Sodium borohydride is often used as a reducing agent.

    Substitution: Substitution reactions involving this compound can lead to the formation of ester or amide derivatives. Reagents like acyl chlorides or amines are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in dichloromethane at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Acyl chlorides or amines in the presence of a base like pyridine.

Major Products Formed:

Mechanism of Action

The mechanism of action of Lambertic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: this compound has been found to target key enzymes and proteins involved in cell division and growth.

    Pathways Involved: this compound interferes with the cell division and cell wall biogenesis pathways in bacteria, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Lambertic acid shares structural similarities with other diterpenoid compounds, but it also has unique features that set it apart:

Properties

IUPAC Name

(1S,4aS,10aR)-6-hydroxy-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-12(2)14-10-13-6-7-17-19(3,15(13)11-16(14)21)8-5-9-20(17,4)18(22)23/h10-12,17,21H,5-9H2,1-4H3,(H,22,23)/t17-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDJDNNMKHXZOQ-RLLQIKCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCC[C@]3(C)C(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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